N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure containing nitrogen atoms, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, while reduction may produce N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-methanol .
Scientific Research Applications
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole: This compound also features a morpholine group and has shown potent inhibitory activity against specific kinases.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylmorpholin-4-yl)pyrimidin-2-yl)-1H-indole: This compound shares structural similarities and is used in medicinal chemistry for its biological activity.
Uniqueness
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
RPMGXDCRCWWCRY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C |
Origin of Product |
United States |
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